4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Indoline Derivative Preparation: The indoline moiety can be prepared by the reduction of indole derivatives using reducing agents such as sodium borohydride or catalytic hydrogenation.
Coupling Reaction: The final step involves coupling the thiazole and indoline derivatives with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide
- N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring and an indoline moiety makes it a versatile scaffold for drug design and materials science applications.
Properties
IUPAC Name |
4-chloro-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-10-15-4-2-3-5-18(15)25(13)19(26)11-17-12-28-21(23-17)24-20(27)14-6-8-16(22)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKOUGDPMOZRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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